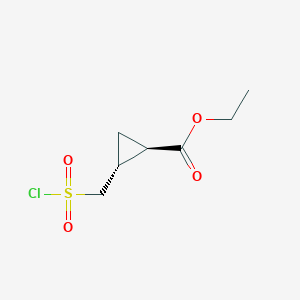![molecular formula C19H13N3O3 B2790741 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate CAS No. 452968-71-7](/img/structure/B2790741.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate, also known as OTBN, is a versatile and widely used reagent in organic synthesis. It is a white to light yellow powder that is soluble in most organic solvents. OTBN has been extensively studied due to its unique chemical properties and its ability to facilitate a wide range of chemical reactions.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets by inhibiting their activity . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic transmission due to the increased concentration of acetylcholine. This could potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Advantages and Limitations for Lab Experiments
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate has several advantages in lab experiments, including its high reactivity and selectivity in a variety of reactions. It is also relatively easy to handle and store. However, it has limitations, including its sensitivity to air and moisture, which can reduce its effectiveness in certain reactions.
Future Directions
There are many potential future directions for research on (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate, including its use in the development of new materials and the synthesis of complex natural products. Further research is also needed to fully understand its mechanism of action and its potential applications in other fields, such as medicine and materials science.
In conclusion, this compound, or this compound, is a versatile and widely used reagent in organic synthesis. It has a wide range of applications, including the synthesis of heterocycles, peptides, and natural products. While its mechanism of action is not fully understood, it has been shown to facilitate a variety of reactions and has low toxicity. Further research is needed to fully understand its potential applications and to develop new methods for its synthesis and use.
Synthesis Methods
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate can be synthesized through a variety of methods, including the reaction of 1-naphthol with 4-nitrobenzoyl chloride followed by reduction with sodium dithionite. Another method involves the reaction of 1-naphthol with 4-nitrobenzoyl azide followed by reduction with triphenylphosphine. Both methods result in high yields of this compound.
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate has a wide range of applications in scientific research, particularly in organic synthesis. It has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, peptides, and natural products. This compound has also been used in the preparation of functionalized surfaces and in the development of new materials.
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18-16-9-3-4-11-17(16)20-21-22(18)12-25-19(24)15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIKKWAVXNTHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[5-(8-ethoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate](/img/structure/B2790660.png)


![Methyl 2-(7-ethyl-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2790665.png)
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2790669.png)
![N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide](/img/structure/B2790670.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2790672.png)


![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)
